2-Chloro-4-(4-chlorophenoxy)pyrimidine
Overview
Description
2-Chloro-4-(4-chlorophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H6Cl2N2O and its molecular weight is 241.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrimidine-Thiones Derivatives : Pyrimidine-thiones derivatives have been synthesized and showed inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms. These derivatives also exhibited antioxidant activities (Taslimi et al., 2018).
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) Thieno [3, 2-d] Pyrimidine : This compound is an intermediate for small molecule anticancer drugs. A rapid synthetic method for these compounds was established (Zhou et al., 2019).
- N-(3-(4-Chlorophenoxy)benzyl)-2-Methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-Amine Synthesis : A method was developed to synthesize this compound, and docking studies were carried out to determine its properties (Bommeraa et al., 2019).
Biological and Pharmacological Activities
- Antiallergic Potential : Certain pyrimidine derivatives have shown potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen (Lesher et al., 1982).
- Antioxidant Properties : Pyrimidine derivatives possess antioxidant activities, contributing to their biological significance (Rani et al., 2012).
- Antiviral and Antiproliferative Activity : Certain 4-substituted and 4,5-disubstituted pyrimidines have shown antiviral and antiproliferative activities against various viral strains and cell lines (Pudlo et al., 1990).
Agricultural and Industrial Applications
- Ultrasonic Evaluation of Pyrimidine Derivatives : The acoustical properties of 2-mercapto substituted pyrimidines were investigated for their potential industrial and medicinal applications (Bodke et al., 2014).
- Fungicidal Activity : Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, related to pyrimidine, demonstrated fungicidal activity, showing their potential in agrochemical applications (Kuzenkov et al., 2009).
Future Directions
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQLIBMSWBQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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